6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride
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Overview
Description
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the molecular formula C7H13ClFN and a molecular weight of 165.64 g/mol . This compound is characterized by its spirocyclic structure, which includes a fluorine and a methyl group attached to the azaspiro ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
The synthesis of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a fluorinated precursor with a methylating agent in the presence of a base, followed by the formation of the spirocyclic ring system . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biological processes through its unique chemical structure .
Comparison with Similar Compounds
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride can be compared with other similar compounds, such as:
6,6-Difluoro-2-azaspiro[3.3]heptane;hydrochloride: This compound has two fluorine atoms instead of one, which may alter its chemical properties and reactivity.
2-Oxa-6-azaspiro[3.3]heptane:
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c1-6(8)2-7(3-6)4-9-5-7;/h9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGNNKUOOIQAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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